3-Chloro-2-fluoro-4-methylaniline 3-Chloro-2-fluoro-4-methylaniline
Brand Name: Vulcanchem
CAS No.: 1803566-12-2
VCID: VC4181511
InChI: InChI=1S/C7H7ClFN/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3
SMILES: CC1=C(C(=C(C=C1)N)F)Cl
Molecular Formula: C7H7ClFN
Molecular Weight: 159.59

3-Chloro-2-fluoro-4-methylaniline

CAS No.: 1803566-12-2

Cat. No.: VC4181511

Molecular Formula: C7H7ClFN

Molecular Weight: 159.59

* For research use only. Not for human or veterinary use.

3-Chloro-2-fluoro-4-methylaniline - 1803566-12-2

Specification

CAS No. 1803566-12-2
Molecular Formula C7H7ClFN
Molecular Weight 159.59
IUPAC Name 3-chloro-2-fluoro-4-methylaniline
Standard InChI InChI=1S/C7H7ClFN/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3
Standard InChI Key XUOWJMJJRUUWOK-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)N)F)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with three substituents:

  • A chlorine atom at the 3rd position

  • A fluorine atom at the 2nd position

  • A methyl group at the 4th position

This arrangement creates distinct electronic effects:

  • Electron-withdrawing chlorine and fluorine reduce electron density at the ortho and para positions, directing electrophilic substitution to the meta position.

  • The methyl group provides steric bulk and mild electron-donating effects through hyperconjugation .

The molecular structure is confirmed via techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight159.59 g/mol
Density~1.17 g/cm³ (hydrochloride)
Melting PointNot reported (free base)
SolubilitySlight in water; soluble in ethanol, acetone
Boiling PointData unavailable

The hydrochloride form (CAS: 1227502-13-7) exhibits higher solubility in polar solvents due to ionic interactions.

Synthesis Pathways

Chlorination of Paranitrotoluene

A patented method involves:

  • Chlorination: Paranitrotoluene (PNT) reacts with chlorine gas (0.48–0.54 weight parts) at 70–80°C in the presence of a catalyst (e.g., FeCl₃) .

  • Reduction: The chlorinated intermediate undergoes catalytic hydrogenation (0.038–0.044 weight parts H₂) with a palladium or nickel catalyst to yield the amine .

Key advantages of this route:

  • Yield: >98% purity after refinement .

  • Energy Efficiency: Reduced reaction times and lower temperatures compared to traditional methods .

Alternative Route: Functionalization of Aniline

A multi-step synthesis from aniline derivatives includes:

  • Friedel-Crafts Methylation: Introducing the methyl group using CH₃Cl/AlCl₃.

  • Electrophilic Halogenation: Sequential fluorination and chlorination via HNO₂/HF and Cl₂ gas.

  • Purification: Recrystallization from ethanol-water mixtures.

This method allows precise control over substituent positions but requires rigorous temperature monitoring to avoid polysubstitution.

Chemical Reactivity and Applications

Diazotization and Coupling Reactions

The primary amine (-NH₂) enables diazotization with nitrous acid (HNO₂), forming diazonium salts that participate in:

  • Azo Coupling: Producing dyes like Congo Red derivatives.

  • Sandmeyer Reactions: Synthesizing aryl halides for pharmaceutical intermediates.

Nucleophilic Aromatic Substitution

Electron-withdrawing groups activate the ring for nucleophilic attacks, facilitating:

  • Hydroxylation: Reaction with NaOH under high pressure to form phenolic derivatives.

  • Amination: Replacement of fluorine with amines in the presence of Cu catalysts .

Pharmaceuticals

  • Antibacterial Agents: Serves as a precursor to fluoroquinolone antibiotics.

  • Kinase Inhibitors: Functionalized to target cancer-related enzymes .

Agrochemicals

  • Herbicides: Intermediate in the synthesis of chloroacetanilide herbicides .

  • Fungicides: Modified to enhance lipid membrane penetration.

Comparative Analysis with Related Compounds

CompoundCAS NumberKey Differences
3-Fluoro-4-methylaniline452-77-7Lacks chlorine substituent; lower molecular weight (125.14 g/mol)
3-Chloro-4-fluoroaniline367-21-5Methyl group replaced by hydrogen; altered solubility profile

The chlorine and methyl groups in 3-Chloro-2-fluoro-4-methylaniline enhance its metabolic stability compared to non-chlorinated analogs, making it preferable in drug design .

Future Directions and Research Gaps

  • Green Synthesis: Developing catalytic systems to reduce chlorine gas usage .

  • Biological Screening: Evaluating untapped therapeutic potentials in neurodegenerative diseases.

  • Environmental Impact: Assessing biodegradation pathways to mitigate ecotoxicity .

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